Cas no 1805256-59-0 (2-Amino-4-bromo-5-cyano-3-(difluoromethyl)pyridine)

2-Amino-4-bromo-5-cyano-3-(difluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-Amino-4-bromo-5-cyano-3-(difluoromethyl)pyridine
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- インチ: 1S/C7H4BrF2N3/c8-5-3(1-11)2-13-7(12)4(5)6(9)10/h2,6H,(H2,12,13)
- InChIKey: VGQCMEMJWGPPNH-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C#N)=CN=C(C=1C(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 227
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 62.7
2-Amino-4-bromo-5-cyano-3-(difluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022006202-500mg |
2-Amino-4-bromo-5-cyano-3-(difluoromethyl)pyridine |
1805256-59-0 | 97% | 500mg |
$980.00 | 2022-04-01 | |
Alichem | A022006202-1g |
2-Amino-4-bromo-5-cyano-3-(difluoromethyl)pyridine |
1805256-59-0 | 97% | 1g |
$1,612.80 | 2022-04-01 |
2-Amino-4-bromo-5-cyano-3-(difluoromethyl)pyridine 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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2-Amino-4-bromo-5-cyano-3-(difluoromethyl)pyridineに関する追加情報
2-Amino-4-bromo-5-cyano-3-(difluoromethyl)pyridine: A Comprehensive Overview
The compound 2-Amino-4-bromo-5-cyano-3-(difluoromethyl)pyridine (CAS No 1805256-59-0) is a highly functionalized aromatic heterocyclic compound with significant potential in various fields of chemistry and materials science. This molecule, characterized by its pyridine ring substituted with amino, bromo, cyano, and difluoromethyl groups, has garnered attention due to its unique electronic properties and versatile reactivity. Recent studies have highlighted its role in drug discovery, agrochemicals, and advanced materials development.
Pyridine derivatives have long been recognized for their applications in medicinal chemistry due to their ability to act as bioisosteres and their compatibility with various biological systems. The presence of multiple electron-withdrawing groups such as the cyano group and bromo substituent in this compound enhances its electrophilic character, making it an attractive candidate for nucleophilic aromatic substitution reactions. This property is particularly valuable in the synthesis of complex molecules with precise functional group placement.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 2-Amino-4-bromo-5-cyano-3-(difluoromethyl)pyridine through multi-component reactions and microwave-assisted synthesis. These techniques not only improve yield but also reduce reaction time, aligning with the growing demand for sustainable chemical processes. The difluoromethyl group introduces additional functionality, allowing for further derivatization and tuning of the molecule's properties.
In the context of drug discovery, this compound has shown promise as a lead structure for developing kinase inhibitors and other therapeutic agents. Its ability to modulate protein-ligand interactions through precise structural modifications makes it a valuable tool in rational drug design. Furthermore, its application in agrochemicals has been explored, particularly in the development of novel herbicides and fungicides with improved efficacy and reduced environmental impact.
The electronic properties of 2-Amino-4-bromo-5-cyano-3-(difluoromethyl)pyridine also make it a compelling candidate for use in organic electronics. Its high electron-deficiency renders it suitable for applications in field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent studies have demonstrated its potential as a building block for constructing advanced materials with tailored electronic characteristics.
From a synthetic standpoint, the compound's reactivity can be fine-tuned by altering substituent positions or introducing additional functional groups. This flexibility underscores its utility as a versatile platform for exploring new chemical transformations and designing innovative compounds. The integration of computational chemistry tools has further enhanced our understanding of its reactivity and stability, paving the way for more efficient synthesis routes.
In conclusion, 2-Amino-4-bromo-5-cyano-3-(difluoromethyl)pyridine (CAS No 1805256-59-0) stands out as a multifaceted compound with diverse applications across various domains. Its unique combination of functional groups and electronic properties positions it as a key player in contemporary chemical research. As ongoing studies continue to uncover new potentials, this compound is poised to make significant contributions to both academic and industrial advancements.
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